6-Ethoxypurine is a derivative of the purine family, a group of organic compounds with a wide range of biological roles. While the provided data does not directly discuss 6-Ethoxypurine, it does include information on closely related compounds, such as 6-methoxypurine arabinoside (ara-M) and 6-thiopurine (6-TP), which can offer insights into the potential characteristics and applications of 6-Ethoxypurine. These compounds are known for their antiviral and anticancer properties, and their mechanisms of action often involve interference with nucleic acid metabolism or signaling pathways within cells.
One method for synthesizing 6-ethoxypurine involves the direct oxidation of 6-ethoxypurine with hydrogen peroxide in an aqueous acetic acid solution. [] This method results in the formation of 6-ethoxypurine 3-N-oxide. This intermediate can then be converted to hypoxanthine 3-N-oxide through hydrolysis with a sodium hydroxide solution. []
Another approach utilizes a phase transfer method to substitute the 6-halogen atom in 2,6-dichloropurine with modified arylalkyl alcohol or phenols. [] This reaction specifically targets the 6-halogen, resulting in the formation of 2-chloro-6-ethoxypurine. []
6-Ethoxypurine is a substituted purine molecule. Its core structure consists of a pyrimidine ring fused to an imidazole ring. The 6-position of the purine ring is substituted with an ethoxy group (-OCH2CH3). [, ] This ethoxy substitution at the 6-position influences the molecule's reactivity and interactions with enzymes. []
6-Ethoxypurine can be hydrolyzed under basic conditions to yield hypoxanthine. [] This reaction involves the cleavage of the ether bond connecting the ethoxy group to the purine ring.
Furthermore, 6-ethoxypurine can act as a substrate in reactions catalyzed by enzymes like purine nucleoside phosphorylase (PNP). [] Specifically, in the presence of PNP and orthophosphate, 2-chloro-6-ethoxypurine can participate in reverse synthetic reactions. []
The study of 6-methoxypurine arabinoside demonstrates its potential as a selective and potent inhibitor of VZV, suggesting that 6-Ethoxypurine could have similar applications in the treatment of viral infections. The compound's selectivity for the viral enzyme over mammalian enzymes makes it an excellent candidate for further research and development as an antiviral agent1.
The insights from the study on 6-thiopurine-mediated termination of tumor cell motility indicate that derivatives of purine, such as 6-Ethoxypurine, may have applications in cancer treatment. By targeting specific proteins like RhoC, which is overexpressed in inflammatory breast cancer, these compounds can potentially inhibit metastasis and contribute to cancer therapy3.
Although not directly related to 6-Ethoxypurine, the study on the antioxidant ethoxyquin (EQ) provides an example of how purine derivatives can affect cellular metabolism. EQ was found to inhibit oxygen uptake in rat renal cortex homogenates and had a direct inhibitory effect on NADH dehydrogenase in the mitochondrial respiratory chain2. This suggests that 6-Ethoxypurine could also interact with cellular metabolic pathways, which may have implications for its use in various therapeutic or preservative applications.
The mechanism of action for 6-Ethoxypurine can be inferred from the closely related compound, 6-methoxypurine arabinoside. This compound exhibits potent antiviral activity against varicella-zoster virus (VZV) by being a selective substrate for VZV-encoded thymidine kinase, which leads to its phosphorylation and subsequent interference with viral DNA synthesis1. Unlike its mammalian counterparts, the viral thymidine kinase has a higher affinity for ara-M, which explains the compound's selectivity and potency as an antiviral agent. Similarly, 6-thiopurine (6-TP) has been shown to inhibit the motility of tumor cells derived from inflammatory breast cancer by targeting and inactivating RhoC, a protein involved in cell motility and metastasis. The treated 6-TPs are converted into 6-thioguanosine phosphate (6-TGNP), which then forms a disulfide adduct with RhoC, leading to its inactivation3.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0